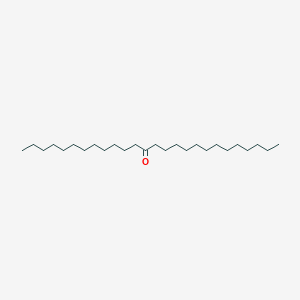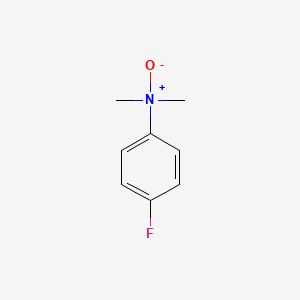![molecular formula C18H32Si3 B14280734 [(Dimethylsilanediyl)di(cyclopenta-1,4-diene-3,1-diyl)]bis(trimethylsilane) CAS No. 126116-84-5](/img/structure/B14280734.png)
[(Dimethylsilanediyl)di(cyclopenta-1,4-diene-3,1-diyl)]bis(trimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Dimethylsilanediyl)di(cyclopenta-1,4-diene-3,1-diyl)]bis(trimethylsilane) is a complex organosilicon compound It features a unique structure where dimethylsilanediyl bridges two cyclopenta-1,4-diene-3,1-diyl units, each of which is further bonded to a trimethylsilane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Dimethylsilanediyl)di(cyclopenta-1,4-diene-3,1-diyl)]bis(trimethylsilane) typically involves the reaction of cyclopentadiene derivatives with dimethylsilanediyl and trimethylsilane reagents. One common method is the Diels-Alder reaction, where cyclopentadiene undergoes a [4+2] cycloaddition with a suitable dienophile, followed by functionalization with dimethylsilanediyl and trimethylsilane groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cycloaddition and subsequent functionalization steps .
Analyse Des Réactions Chimiques
Types of Reactions
[(Dimethylsilanediyl)di(cyclopenta-1,4-diene-3,1-diyl)]bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The trimethylsilane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include silanol, silane, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
[(Dimethylsilanediyl)di(cyclopenta-1,4-diene-3,1-diyl)]bis(trimethylsilane) has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Mécanisme D'action
The mechanism by which [(Dimethylsilanediyl)di(cyclopenta-1,4-diene-3,1-diyl)]bis(trimethylsilane) exerts its effects involves its ability to participate in cycloaddition reactions, particularly the Diels-Alder reaction. The compound’s structure allows it to act as a diene, forming stable six-membered rings with various dienophiles. This reactivity is facilitated by the electron-donating effects of the trimethylsilane groups, which enhance the compound’s nucleophilicity .
Comparaison Avec Des Composés Similaires
[(Dimethylsilanediyl)di(cyclopenta-1,4-diene-3,1-diyl)]bis(trimethylsilane) can be compared with other similar compounds, such as:
Cyclopenta-2,4-dien-1-yltrimethylsilane: Another derivative of cyclopentadiene with a single trimethylsilane group, which exhibits similar reactivity but different steric and electronic properties.
The uniqueness of [(Dimethylsilanediyl)di(cyclopenta-1,4-diene-3,1-diyl)]bis(trimethylsilane) lies in its dual functionalization, which provides enhanced reactivity and versatility in various chemical reactions and applications .
Propriétés
Numéro CAS |
126116-84-5 |
|---|---|
Formule moléculaire |
C18H32Si3 |
Poids moléculaire |
332.7 g/mol |
Nom IUPAC |
dimethyl-bis(3-trimethylsilylcyclopenta-2,4-dien-1-yl)silane |
InChI |
InChI=1S/C18H32Si3/c1-19(2,3)15-9-11-17(13-15)21(7,8)18-12-10-16(14-18)20(4,5)6/h9-14,17-18H,1-8H3 |
Clé InChI |
GKCVODCFZCRLLF-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CC(C=C1)[Si](C)(C)C2C=CC(=C2)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-(4-Bromophenyl)diazenyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14280663.png)
![[6-(4-Chlorophenyl)pyrimidin-4-yl]methanol](/img/structure/B14280667.png)










![6,6'-[(4-Methoxyphenyl)methylene]di(2,3-dihydro-1H-inden-5-ol)](/img/structure/B14280738.png)

